XO Inhibitory Potency: CAS 524944-74-9 vs. Allopurinol and Febuxostat
CAS 524944-74-9 inhibits human xanthine oxidase with an IC₅₀ of 138 nM, positioning it between the first-line clinical agent allopurinol (IC₅₀ = 7,590 nM) and the more potent febuxostat (IC₅₀ = 28 nM). This represents a ~55-fold improvement over allopurinol and a ~5-fold lower potency than febuxostat [1] [2]. The IC₅₀ value for CAS 524944-74-9 was determined in a UV spectrophotometric assay using xanthine as substrate, with a 15-minute preincubation of enzyme with inhibitor prior to substrate addition [1].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 138 nM |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 7,590 nM; Febuxostat: IC₅₀ = 28 nM |
| Quantified Difference | ~55-fold more potent than allopurinol; ~5-fold less potent than febuxostat |
| Conditions | Human XO; xanthine substrate; 15 min preincubation; UV spectrophotometric detection |
Why This Matters
The 138 nM IC₅₀ establishes CAS 524944-74-9 as a mid-potency XO inhibitor suitable for applications where allopurinol is insufficiently potent but febuxostat-level potency is not required or where a distinct chemotype is needed for patent or selectivity reasons.
- [1] BindingDB entry BDBM50603048 / CHEMBL5173648. IC₅₀ = 138 nM for human xanthine dehydrogenase/oxidase. Deposited 2023-06-24. Curated by Shenyang Pharmaceutical University via ChEMBL. View Source
- [2] Zhao J et al. Eur J Med Chem. 2022;229:114053. Allopurinol IC₅₀ = 7.590 μM; Febuxostat IC₅₀ = 0.028 μM. PMID: 34992040. View Source
